Ethyl 7-bromo-4-hydroxy-2-naphthoate
Overview
Description
Ethyl 7-bromo-4-hydroxy-2-naphthoate is a chemical compound with the molecular formula C₁₃H₁₁BrO₃ and a molecular weight of 295.13 g/mol . It is a derivative of naphthoic acid, featuring a bromine atom at the 7th position and a hydroxyl group at the 4th position on the naphthalene ring, with an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-bromo-4-hydroxy-2-naphthoate typically involves the bromination of 4-hydroxy-2-naphthoic acid followed by esterification. The bromination can be achieved using bromine in the presence of a suitable solvent like acetic acid. The esterification step involves reacting the brominated product with ethanol in the presence of an acid catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same bromination and esterification steps, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-bromo-4-hydroxy-2-naphthoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Products depend on the nucleophile used (e.g., amine derivatives, thiol derivatives).
Oxidation: 7-bromo-4-oxo-2-naphthoic acid.
Reduction: 7-bromo-4-hydroxy-2-naphthalenemethanol.
Scientific Research Applications
Ethyl 7-bromo-4-hydroxy-2-naphthoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 7-bromo-4-hydroxy-2-naphthoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine and hydroxyl groups play crucial roles in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-bromo-4-hydroxy-1-naphthoate
- Ethyl 6-bromo-4-hydroxy-2-naphthoate
- Ethyl 7-chloro-4-hydroxy-2-naphthoate
Uniqueness
Ethyl 7-bromo-4-hydroxy-2-naphthoate is unique due to the specific positioning of the bromine and hydroxyl groups on the naphthalene ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic utility .
Properties
IUPAC Name |
ethyl 7-bromo-4-hydroxynaphthalene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO3/c1-2-17-13(16)9-5-8-6-10(14)3-4-11(8)12(15)7-9/h3-7,15H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWIXWCOUVXFFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=CC(=CC2=C1)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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